Product packaging for (5R)-Isomethadone(Cat. No.:CAS No. 26594-41-2)

(5R)-Isomethadone

Cat. No.: B14139116
CAS No.: 26594-41-2
M. Wt: 309.4 g/mol
InChI Key: IFKPLJWIEQBPGG-KRWDZBQOSA-N
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Description

(5R)-Isomethadone is a synthetic compound related to methadone and is a key reference standard in forensic and clinical toxicology research . It is supplied as a high-purity material for analytical purposes, such as method development, validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . Isomethadone acts as an agonist at the μ- and δ-opioid receptors, with the (S)-isomer reported to be the more potent enantiomer at these receptors . This mechanism is of significant research value for studying opioid receptor function, analgesic pathways, and the structural activity relationships of synthetic opioids. Historically used as a pharmaceutical analgesic and antitussive, Isomethadone is now primarily a compound of interest in scientific research . It is strictly for use in a laboratory setting and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO B14139116 (5R)-Isomethadone CAS No. 26594-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26594-41-2

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChI Key

IFKPLJWIEQBPGG-KRWDZBQOSA-N

Isomeric SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Origin of Product

United States

Synthetic Strategies for 5r Isomethadone and Its Chiral Intermediates

Historical Context of Isomethadone Synthesis

The initial synthesis of methadone, and consequently isomethadone, dates back to the German chemists Bockmühl and Erhart during World War II. erowid.orgwikipedia.org The early methods involved the condensation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. erowid.orgunodc.org This reaction, however, produced a mixture of two isomeric nitriles: methadone nitrile and isomethadone nitrile. erowid.org The formation of these isomers is attributed to the cyclization of 1-dimethylamino-2-chloropropane into a reactive aziridinium (B1262131) salt intermediate under the reaction conditions. erowid.org The subsequent Grignard reaction with ethylmagnesium bromide followed by hydrolysis yielded a mixture of methadone and isomethadone. unodc.org The separation of these isomers was a significant challenge in the early syntheses. nih.gov

A notable early synthesis of isomethadone was reported by Sletzinger, Chamberlin, and Tishler in 1952. acs.orgcolab.ws These initial non-stereoselective methods provided racemic mixtures, meaning they contained equal amounts of both enantiomers, (5R)-isomethadone and (5S)-isomethadone. The separation of these enantiomers was often complex and inefficient. researchgate.net

Asymmetric Synthesis Approaches

To overcome the challenges of separating enantiomers, researchers have focused on asymmetric synthesis, which aims to produce a single, desired enantiomer directly.

Chiral Pool Methodologies

The general strategy involves converting the chiral starting material, like D-alanine, into a key chiral intermediate, such as (R)-2-(dimethylamino)propan-1-ol. google.com This intermediate then undergoes further reactions to build the final isomethadone structure.

Stereoselective Catalytic Reactions

Stereoselective catalytic reactions employ chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. ethz.chmdpi.com While specific examples focusing solely on this compound are not extensively detailed in the provided results, the principles of stereoselective catalysis are broadly applicable. For instance, alcohol dehydrogenases (ADHs) are enzymes used for the stereoselective oxidation and reduction of alcohols, aldehydes, and ketones, which are functional groups present in isomethadone precursors. frontiersin.org

Nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines is another powerful technique to produce chiral cyclic sulfamidates with high enantiomeric excess. nih.gov These chiral building blocks can then be used in the synthesis of more complex chiral molecules. nih.gov The development of chiral catalysts, such as those based on aluminum (salen) complexes, has also been instrumental in various stereoselective transformations. mdpi.com

Cyclic Sulfamidate Ring-Opening Strategies

A novel and highly efficient approach for the asymmetric synthesis of methadone and its analogs involves the ring-opening of cyclic sulfamidates. nih.govresearchgate.net This strategy offers excellent control over stereochemistry and regioselectivity. The key step is the nucleophilic attack of a diphenylacetonitrile anion on a chiral cyclic sulfamidate. nih.gov This reaction proceeds with retention of configuration and, crucially, avoids the formation of the isomeric isomethadone byproduct that plagued earlier synthetic routes. nih.gov

Enantioselective Synthesis Pathways for this compound Precursors

The enantioselective synthesis of key precursors is fundamental to obtaining enantiomerically pure this compound. As mentioned, D-alanine serves as a crucial chiral starting material. google.com The synthesis of the precursor (R)-2-(dimethylamino)propan-1-ol from D-alanine is a critical step. google.com This amino alcohol can then be activated, for example, by conversion to a sulfonate ester like (R)-2-(dimethylamino)propyl 4-methylbenzenesulfonate (B104242) or (R)-2-(dimethylamino)propyl methanesulfonate, or by reaction with thionyl chloride to form (R)-1-chloro-N,N-dimethylpropan-2-amine HCl. google.com

These activated intermediates are then reacted with diphenylacetonitrile in the presence of a base to form the corresponding nitrile precursor to isomethadone. google.com The choice of activating group and reaction conditions is crucial for achieving high yields and maintaining stereochemical integrity.

Stereospecificity in Chemical Transformations within the Isomethadone Series

Stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a critical consideration in the synthesis of chiral molecules like this compound. acs.org In the context of the isomethadone series, early studies highlighted the importance of stereochemistry in the reactions of related compounds. acs.org

Modern synthetic methods, particularly the cyclic sulfamidate ring-opening strategy, exhibit high stereospecificity. nih.govnih.gov The nucleophilic ring-opening of the chiral cyclic sulfamidate proceeds with a high degree of stereochemical control, ensuring that the chirality of the starting material is transferred to the product. nih.gov This is essential for producing this compound with high enantiomeric purity.

The reduction of the carbonyl group in methadone and its isomers can also proceed with high stereospecificity. For example, the reduction of D-methadone yields α-L-methadol, while the reduction of L-methadone yields α-D-methadol. unodc.org This demonstrates that the stereochemistry at one chiral center can influence the outcome of reactions at other parts of the molecule.

Analytical Methodologies for Chiral Purity and Stereochemical Characterization

Chiral Separation Techniques

The separation of enantiomers, such as (5R)-Isomethadone and its (5S) counterpart, requires the use of a chiral environment. chiralpedia.com This can be achieved through various chromatographic and electrophoretic techniques that utilize chiral selectors to differentiate between the enantiomers.

Chromatographic Methods

Chromatography, particularly high-performance liquid chromatography, is a cornerstone for the enantiomeric resolution of chiral compounds. csfarmacie.cz These methods rely on the differential interaction of enantiomers with a chiral stationary phase. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. csfarmacie.cz The technique's success hinges on the creation of a chiral environment where the two enantiomers can be distinguished. chiralpedia.com This is typically accomplished by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and, thus, separation. eijppr.com

An extensive study on the stereoselective determination of methadone, a structurally related compound, highlights the effectiveness of various CSPs in HPLC. nih.gov Three types of columns were evaluated: a cellulose-based (Chiralcel OJ), a modified cyclodextrin-based (Cyclobond I 2000 RSP), and a protein-based (Chiral-AGP) column. nih.gov Optimal chromatographic conditions were achieved with all three, allowing for the separation of the enantiomers in under 20 minutes. nih.gov While the cellulose-based column provided the best resolution, the cyclodextrin (B1172386) and protein-based columns also demonstrated excellent separation capabilities. nih.gov

The general principle of chiral HPLC involves forming transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. chiralpedia.com The differing stability of these complexes results in the separation.

Table 1: Comparison of Chiral Stationary Phases for Methadone Enantiomer Separation

Chiral Stationary Phase (CSP)Base MaterialKey CharacteristicsReference
Chiralcel OJCellulose (B213188)Provided the best resolution for methadone enantiomers. nih.gov
Cyclobond I 2000 RSPModified CyclodextrinAllowed for excellent separation of methadone enantiomers under optimized conditions. nih.gov
Chiral-AGPProtein (Orosomucoid)Enabled excellent separation and showed no interference from the primary metabolite. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. jascoinc.com SFC typically utilizes supercritical carbon dioxide as the main component of the mobile phase, which offers low viscosity and high diffusivity, contributing to improved chromatographic performance. jascoinc.comrroij.com

The advantages of SFC include reduced analysis times, faster column equilibration, and a lower environmental impact due to the use of CO2. chromatographyonline.com The first chiral application of SFC was reported in 1985, and since then, the technique has been widely applied to the analysis of various chiral compounds, including pharmaceuticals. chromatographyonline.com The addition of organic modifiers and small percentages of additives to the CO2-based mobile phase expands the applicability of SFC to more polar compounds. chromatographyonline.com

For chiral separations, all stationary phases available for LC can generally be used in SFC. chromatographyonline.com The unique properties of supercritical fluids can sometimes lead to enhanced or complementary chiral selectivity compared to liquid chromatography. chromatographyonline.com

Capillary Electrophoresis (CE) is another powerful technique for the separation of enantiomers. scisell.com The first application of CE for enantiomer separation was demonstrated in 1985. scisell.com The most commonly used chiral selectors in CE are cyclodextrins. scisell.com

Capillary Isotachophoresis (CITP) is a specific type of CE that operates in a discontinuous electrolyte system. news-medical.net In CITP, the sample is placed between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. news-medical.net This creates distinct zones of separated analytes, with the length of each zone being proportional to its concentration. news-medical.net CITP can also serve as an effective online sample pre-treatment and injection technique for other CE modes, such as Capillary Zone Electrophoresis (CZE). rjptonline.org

A study on the separation of dimethindene (B1670660) enantiomers utilized both CZE and ITP with a charged carboxyethyl-β-cyclodextrin as the chiral selector. nih.gov Both methods proved to be effective and provided consistent results, highlighting their utility for the routine analysis of chiral compounds in pharmaceutical formulations. nih.gov

Table 2: Overview of Capillary Electrophoresis Techniques for Chiral Separation

TechniquePrincipleKey FeaturesReference
Capillary Zone Electrophoresis (CZE)Separation in a continuous buffer system based on differences in electrophoretic mobility.Widely used for chiral separations with the addition of chiral selectors to the buffer. rjptonline.org
Capillary Isotachophoresis (CITP)Separation in a discontinuous electrolyte system, forming distinct zones of analytes.Can be used for quantification and as an online sample pre-treatment method. news-medical.net

The selection of an appropriate chiral stationary phase (CSP) is the most critical step in developing a chiral separation method. numberanalytics.com A wide variety of CSPs are commercially available, each with different selectivity characteristics. eijppr.com The "three-point interaction" model, proposed by Dalgiesh in 1952, is a fundamental concept in understanding chiral recognition, suggesting that at least three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for separation. csfarmacie.cz

Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose (B160209) are among the most widely used CSPs due to their broad applicability. csfarmacie.czphenomenex.com They can be either coated or immobilized on the silica (B1680970) support. phenomenex.com Immobilized phases are covalently bonded to the silica and offer greater stability and compatibility with a wider range of solvents. phenomenex.com

Protein-based CSPs: These utilize proteins, such as alpha-1-acid glycoprotein (B1211001) (AGP), as the chiral selector. eijppr.comnih.gov They are particularly useful for the separation of drug molecules. nih.gov

Cyclodextrin-based CSPs: These CSPs are based on cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with analytes. csfarmacie.cznih.gov Their chiral cavities enable the separation of a wide range of chiral compounds. csfarmacie.cz

Pirkle-type CSPs: Also known as donor-acceptor columns, these phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.com

Macrocyclic antibiotic-based CSPs: These phases, such as those based on vancomycin (B549263) or teicoplanin, are effective for separating polar compounds and are highly compatible with mass spectrometric detection. sigmaaldrich.comnih.gov

A systematic screening of different CSPs and mobile phases is often the first step in method development. nih.gov

Once a suitable chiral stationary phase is selected, the mobile phase composition is optimized to achieve the desired resolution. numberanalytics.com The mobile phase can significantly influence the retention and selectivity of the enantiomers. mdpi.com

In normal-phase chromatography , the mobile phase typically consists of a nonpolar solvent like n-hexane mixed with a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol). mdpi.com The concentration of the alcohol can be adjusted to fine-tune the separation. mdpi.com Additives like trifluoroacetic acid may be used to improve peak shapes, especially for acidic or basic analytes. rasayanjournal.co.in

In reversed-phase chromatography , the mobile phase is typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Chiral mobile phase additives can also be used, where a chiral selector is added directly to the mobile phase to form diastereomeric complexes with the enantiomers in solution. chiralpedia.com

In polar organic mode , which is often used with polysaccharide-based CSPs, polar organic solvents like methanol or ethanol (B145695) are used as the mobile phase. nih.gov

For supercritical fluid chromatography (SFC) , the mobile phase is primarily supercritical CO2, with an organic modifier (co-solvent) such as methanol, ethanol, or acetonitrile. chromatographyonline.com The type and percentage of the co-solvent, as well as the presence of additives, are critical parameters for optimizing the separation. sigmaaldrich.com

The optimization process often involves systematically varying the mobile phase composition, flow rate, and column temperature to achieve baseline resolution with symmetrical peak shapes in the shortest possible analysis time. numberanalytics.comnih.gov

Table 3: Common Mobile Phase Components and Their Roles in Chiral Separations

Mobile Phase ComponentMode of ChromatographyRoleReference
n-HexaneNormal-PhasePrimary nonpolar solvent. mdpi.comrasayanjournal.co.in
Isopropanol (IPA) / Ethanol (EtOH)Normal-Phase, Polar OrganicPolar modifier to control retention and selectivity. mdpi.commdpi.com
Methanol (MeOH) / Acetonitrile (ACN)Reversed-Phase, Polar Organic, SFCOrganic modifier in reversed-phase; co-solvent in SFC. nih.gov
WaterReversed-PhaseAqueous component of the mobile phase. nih.gov
Trifluoroacetic Acid (TFA)Normal-Phase, Reversed-PhaseAdditive to improve peak shape for acidic/basic analytes. rasayanjournal.co.in
Diethylamine (DEA) / Ammonium HydroxideNormal-Phase, Polar Ionic ModeBasic additive to improve peak shape for basic analytes. sigmaaldrich.commdpi.com
Carbon Dioxide (CO2)Supercritical Fluid Chromatography (SFC)Primary mobile phase component. chromatographyonline.com

Spectroscopic and Spectrometric Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of chiral analysis, quantifying the purity of a chiral compound. numberanalytics.com Various spectroscopic and spectrometric methods are utilized for this purpose, each relying on the differential interaction of enantiomers with a chiral environment or polarized light. numberanalytics.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. daveadamslab.combiorxiv.org It measures the differential absorption of left- and right-handed circularly polarized light by a sample. daveadamslab.comphotophysics.com Chiral molecules, such as the enantiomers of isomethadone, exhibit distinct CD spectra, which can be leveraged to determine the enantiomeric excess of a mixture. daveadamslab.comarxiv.org The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, providing a quantitative measure of enantiomeric purity. arxiv.org This method is particularly valuable for analyzing the stereochemical integrity of chiral compounds during various chemical and biological processes. nih.gov

Key aspects of CD spectroscopy include:

Principle: Measures the difference in absorption between left- and right-circularly polarized light. photophysics.com

Application: Provides structural information and quantifies the enantiomeric composition of chiral substances. daveadamslab.combiorxiv.org

Data Interpretation: The sign and magnitude of the CD signal are characteristic of a specific enantiomer, allowing for the determination of the dominant enantiomer and its excess. arxiv.orgharvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for molecular structure elucidation. kit.edu In its conventional form, NMR cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. libretexts.org However, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) creates a chiral environment within the NMR tube, leading to the formation of transient diastereomeric complexes. kit.educuny.edu These diastereomeric complexes have different magnetic environments, resulting in distinguishable chemical shifts in the NMR spectrum for the two enantiomers. cuny.edu

The most common type of CSRs are lanthanide complexes, such as Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). mit.edu The integration of the separated signals in the NMR spectrum allows for the direct calculation of the enantiomeric excess. kit.edumit.edu

Table 1: Application of NMR with Chiral Shift Reagents

FeatureDescription
Principle Formation of diastereomeric complexes with a chiral shift reagent, leading to separable NMR signals for each enantiomer. cuny.edu
Reagents Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)3), Chiral Solvating Agents. cuny.edumit.edu
Analysis The ratio of the integrated areas of the distinct NMR peaks for each enantiomer corresponds to their relative abundance. kit.edu
Advantages Provides a direct and quantitative measure of enantiomeric excess without the need for physical separation. cuny.edu
Mass Spectrometry (MS) Coupled with Chiral Separation (e.g., LC-MS/MS, SFC-MS/MS)

Mass spectrometry (MS) itself is "chiral-blind" as enantiomers have the same mass-to-charge ratio. unipd.it However, when coupled with a chiral separation technique, it becomes a highly sensitive and specific method for enantiomeric analysis. unipd.it Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are powerful tools for the separation and quantification of enantiomers. google.commdpi.com

In these methods, the enantiomers are first separated on a chiral stationary phase (CSP) in the chromatography system. wikipedia.orgchromatographyonline.com The separated enantiomers then enter the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) can be used for even greater specificity and sensitivity. mdpi.comhug.ch This approach allows for the determination of not only the enantiomeric purity of the parent compound but also of its metabolites. mdpi.com

Polarimetry

Polarimetry is a traditional and fundamental technique for the analysis of chiral compounds. google.com It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.

The enantiomeric excess of a sample can be determined by comparing its measured optical rotation to the known specific rotation of the pure enantiomer. While a straightforward technique, its sensitivity and accuracy can be lower compared to chromatographic methods, especially for samples with low enantiomeric excess. researchgate.net

Absolute Configuration Determination of this compound

Determining the absolute configuration, the precise three-dimensional arrangement of atoms in a chiral molecule, is a crucial step in stereochemical characterization. flack.ch

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a crystalline compound. researchgate.netmdpi.comnih.gov This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of every atom. mdpi.com

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. researchgate.netthieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. thieme-connect.de This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. researchgate.net By analyzing these intensity differences, the absolute structure of the crystal can be established, and thus the absolute configuration of the chiral molecule can be assigned. flack.chthieme-connect.de The determination of the absolute configuration of (-)-isomethadone has been a subject of study. richardedwardthomas.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org This technique is particularly well-suited for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov The VCD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure, including its conformation and absolute configuration. gaussian.com

For this compound, VCD spectroscopy offers a reliable method for stereochemical characterization. The process involves measuring the VCD spectrum of the sample and comparing it to the spectrum calculated for the known (R) configuration using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra confirms the absolute configuration.

One of the significant advantages of VCD is that it does not require crystallization of the sample, a prerequisite for X-ray crystallography, which can often be a challenging and time-consuming process. researchgate.net Furthermore, VCD can be used to determine the enantiomeric purity of a sample. gaussian.comnih.gov Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign, a calibration curve can be constructed to quantify the amount of each enantiomer in a mixture. bruker.comnih.gov This makes VCD a valuable tool for quality control in the production of enantiomerically pure compounds.

Key Features of VCD Spectroscopy:

FeatureDescription
Principle Measures the difference in absorption of left and right circularly polarized infrared light (ΔA = AL - AR). bruker.com
Application Determination of absolute configuration and enantiomeric purity of chiral molecules in solution. bruker.comgaussian.com
Advantages Does not require single crystals; can analyze samples in solution; provides information on solution-state conformation. researchgate.net
Methodology Comparison of experimental VCD spectra with those predicted by ab initio or DFT calculations for a specific enantiomer. wikipedia.orgnih.gov

NMR-Based Methods (e.g., Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. mdpi.comleibniz-fmp.de For the determination of absolute configuration, specific NMR techniques are employed, with Mosher's method being a classic and widely used example. usm.eduumn.edu

Mosher's method involves the derivatization of the chiral compound of interest, in this case, the secondary amine in this compound, with a chiral derivatizing agent, typically the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.eduwikipedia.org This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical and spectroscopic properties, including distinct NMR spectra. umn.edu

By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric amides, the absolute configuration of the original amine can be determined. usm.eduwikipedia.org The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are analyzed. researchgate.net The sign of these differences can be correlated to the absolute stereochemistry of the original molecule. hebmu.edu.cn

NMR-based methods, including advanced techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY), are invaluable for elucidating complex structural features, including stereochemical configurations. mdpi.comazolifesciences.com

Steps in Mosher's Method for this compound:

Derivatization: this compound is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form two diastereomeric amides.

NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of both diastereomers are recorded.

Spectral Comparison: The chemical shifts of protons on either side of the chiral center are compared between the two spectra.

Configuration Assignment: The observed chemical shift differences (Δδ) are used to deduce the absolute configuration of the stereocenter in the original isomethadone molecule.

Computational Chemistry Approaches for Configuration Assignment

Computational chemistry has become an indispensable tool in modern chemical research, providing powerful methods for predicting and understanding molecular properties, including absolute configuration. frontiersin.org These theoretical approaches are often used in conjunction with experimental techniques like VCD and NMR to provide a higher level of confidence in the stereochemical assignment. numberanalytics.com

For this compound, computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate various spectroscopic properties for a given stereoisomer. purechemistry.org These calculated properties are then compared with the experimental data.

Key Computational Approaches:

VCD and ECD Spectra Simulation: As mentioned earlier, the theoretical VCD spectrum of this compound can be calculated and compared with the experimental spectrum. wikipedia.org Similarly, Electronic Circular Dichroism (ECD) spectra can be computed and used for comparison, provided the molecule has a suitable chromophore. scielo.br

NMR Chemical Shift Calculation: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts for different possible stereoisomers of a molecule. frontiersin.org By comparing the calculated chemical shifts with the experimental NMR data, the correct relative and absolute stereochemistry can be determined with a high degree of confidence. nih.gov

Optical Rotation Calculation: While comparison of optical rotation at a single wavelength is discouraged as the primary method for assigning absolute configuration, computational methods can calculate the specific rotation of a molecule. scielo.br A match between the calculated and experimental sign and magnitude of the optical rotation can provide supporting evidence for the assigned configuration.

The integration of these computational methods with experimental data from techniques like VCD and NMR provides a robust and reliable framework for the unambiguous determination of the absolute configuration of chiral molecules like this compound. numberanalytics.comscielo.br

Conformational Analysis of 5r Isomethadone

Theoretical Conformational Studies

Computational chemistry provides powerful tools to predict and analyze the possible conformations of a molecule and their relative energies.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) methods utilize classical physics to model the energy of a molecule as a function of its geometry, including bond lengths, bond angles, and torsion angles. youtube.com These methods are computationally efficient, allowing for the exploration of a wide range of conformations. youtube.com

Studies using MM programs, such as Allinger's MM1, have been performed on isomethadone and related analgesics. researchgate.net These calculations have revealed that isomethadone possesses a more restricted conformational space compared to methadone. researchgate.net This limitation in flexibility is attributed to the steric hindrance caused by the 5-methyl group's proximity to the phenyl rings. researchgate.net

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules. mpg.de This allows for the observation of conformational changes and the exploration of the energy landscape over a simulated period. While specific MD simulation data for (5R)-Isomethadone is not extensively detailed in the provided results, the principles of MD are widely applied in drug design to understand how molecules like isomethadone might behave in a dynamic biological environment. researchgate.net

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations offer a more accurate description of molecular electronic structure compared to MM methods, albeit at a higher computational cost. mpg.de These methods, including Density Functional Theory (DFT) and semiempirical methods, can provide detailed insights into conformational energies and electronic properties. journaljpri.commdpi.com

Semiempirical methods, such as PCILO (Perturbative Configuration Interaction using Localized Orbitals), have been used to study the conformations of related compounds like methadone. nih.gov These calculations have explored various conformations, including those with intramolecular hydrogen bonding, to understand their relative stability. nih.gov While these studies primarily focused on methadone, the methodologies are directly applicable to understanding the conformational preferences of this compound. nih.govnih.gov DFT methods are also frequently used to refine the geometries and energies of conformations obtained from MM or other search methods. mdpi.com

Analysis of Restricted Conformational Space

A significant finding from theoretical studies is that isomethadone has a more conformationally restricted structure than methadone. researchgate.net This is a direct consequence of the steric interactions involving the 5-methyl group. researchgate.net This restricted conformational space is a key factor in understanding its structure-activity relationship. The presence of the methyl group limits the possible orientations of the diphenylpropylamine backbone, which in turn influences how the molecule can interact with its biological target. researchgate.net

Experimental Conformational Studies

Experimental techniques provide real-world data to validate and complement the findings of theoretical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. acs.org By analyzing parameters such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), detailed information about the average conformation and the dynamics of a molecule can be obtained. mdpi.comnih.gov

Parameter Observed Value/Effect Conformational Implication
Chemical Shift (δ)Downfield or upfield shifts of specific protonsIndicates the electronic environment and proximity to anisotropic groups like phenyl rings.
Coupling Constants (J)Magnitude of J-values between vicinal protonsProvides information about the dihedral angle between the coupled protons via the Karplus equation. mdpi.com
Nuclear Overhauser Effect (NOE)Observation of NOE between specific protonsIndicates through-space proximity (typically < 5 Å) between these protons, helping to define the folded conformation.

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. units.it This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. For molecules like this compound, which contain phenyl groups as chromophores, CD spectroscopy can provide valuable information about their relative orientation. acs.org

CD studies have been utilized to investigate the conformational properties of isomethadone. nih.govacs.org The sign and magnitude of the CD signals, particularly the Cotton effects, are directly related to the chirality of the molecule and the conformation of its chromophoric groups. By comparing the experimental CD spectra with those predicted for different theoretical conformations, it is possible to deduce the predominant solution-state conformation. acs.org These studies have contributed to the understanding that methadone and isomethadone may interact with their receptors in different conformations. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to obtain an infrared spectrum of a substance, providing information about the vibrational properties of its functional groups. wikipedia.orgresearchgate.net This data is highly sensitive to the molecular structure and conformation. researchgate.net While specific, detailed FTIR spectral data for this compound is not extensively documented in publicly available research, the principles of the technique allow for a theoretical application to its structural analysis.

FTIR spectroscopy works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule. For a molecule like this compound, FTIR analysis would be expected to reveal characteristic absorption bands for its primary functional groups. Shifts in the position and intensity of these bands can provide insights into the molecule's conformation and the presence of intramolecular interactions. researchgate.net For instance, the frequency of the carbonyl (C=O) stretch is sensitive to its environment and can indicate involvement in hydrogen bonding or conformational strain.

The analysis of such spectra, often aided by computational chemistry and studies on model compounds, helps interpret the vibrational frequencies in terms of specific structural characteristics. researchgate.net Isotope labeling and hydrogen/deuterium exchange are common strategies used to definitively assign the infrared signatures of particular chemical groups. researchgate.net

Table 1: General Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Isomethadone

Functional GroupType of VibrationCharacteristic Absorption (cm⁻¹)
C=O (Ketone)Stretch1725–1705
C-H (Aromatic)Stretch3100–3000
C-H (Alkane)Stretch3000–2850
C-N (Amine)Stretch1250–1020
C=C (Aromatic)Stretch1600–1475

Note: This table represents generalized frequency ranges. The exact values for this compound would be influenced by its specific molecular conformation and environment.

Intramolecular Interactions and Conformational Preferences

The study of the spatial orientation of atoms within a molecule and the energetic relationship between different rotational states, known as conformational analysis, is critical for understanding molecular behavior. lumenlearning.com For this compound, its three-dimensional shape is dictated by a combination of intramolecular forces and steric interactions involving its flexible diphenylpropylamine backbone and the chiral center at the C5 position.

Research indicates that isomethadone isomers possess a more conformationally restricted structure compared to their methadone counterparts. researchgate.net This increased rigidity is attributed to the steric hindrance introduced by the methyl group at the C5 position, which limits the rotation around the adjacent single bonds and influences the orientation of the phenyl rings. researchgate.net

The specific stereochemistry of this compound has significant implications for its preferred conformation. Studies comparing the enantiomers of isomethadone suggest that the spatial arrangement of the 5-methyl group is a critical factor. In the (5R) isomer, the methyl group may sterically inhibit the keto group's ability to interact effectively with binding sites on receptors. escholarship.orgescholarship.org This steric clash is a key intramolecular interaction that governs its conformational preferences.

Furthermore, comparative studies have revealed that methadone and isomethadone exhibit notably different conformational preferences concerning their N-methyl groups. researchgate.net This difference suggests that the two classes of compounds may adopt distinct conformations when interacting with opioid receptors. researchgate.net It has also been observed that methadone shows a greater propensity for forming an intramolecular hydrogen bond than isomethadone, a factor that further distinguishes their conformational landscapes. researchgate.net

Table 2: Summary of Conformational and Interaction Characteristics

CompoundKey Conformational FeaturePrimary Intramolecular Interaction
This compound Restricted conformation due to 5-methyl group. researchgate.netSteric hindrance from the 5-methyl group may inhibit keto group binding. escholarship.orgescholarship.org
(5S)-Isomethadone More potent enantiomer; conformation allows for more effective receptor interaction. escholarship.orgThe 5-methyl group is positioned to allow for favorable binding interactions. escholarship.org
Methadone More flexible conformation compared to isomethadone. researchgate.netGreater preference for intramolecular hydrogen bonding. researchgate.net

Structure Activity Relationships and Molecular Interactions of 5r Isomethadone

Comparative Stereochemical Studies with Related Opioid Analogs

(5R)-Isomethadone, also referred to as isolevomethadone, is the (5R)-enantiomer of isomethadone. google.com Stereochemistry plays a crucial role in the analgesic activity of methadone and its analogs. The analgesic activity of racemic methadone is primarily attributed to the (R)-isomer. nih.gov Similarly, for isomethadone, the (S)-isomer is reported to be the more potent of the two enantiomers. wikipedia.org

Studies comparing isomethadone with methadone have highlighted significant differences in their conformational preferences. Isomethadone is found to have a more restricted conformational space compared to methadone, which is attributed to the steric hindrance caused by the 5-methyl group's proximity to the phenyl rings. researchgate.net This steric interaction likely influences how the molecule binds to and activates the opioid receptor.

In comparison to other opioid analogs, the stereochemistry at the C5 position of isomethadone is a key determinant of its activity. For instance, the potency difference between the enantiomers of isomethadone is greater than that of methadone. escholarship.org This suggests that the specific three-dimensional arrangement of atoms in this compound is critical for its interaction with the receptor. The introduction of a methyl group at the C5 position, as in isomethadone, creates a new chiral center, leading to distinct pharmacological profiles for the resulting enantiomers.

Theoretical Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand the relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR can be applied to understand its activity based on its structural features.

QSAR studies on opioid receptor antagonists have demonstrated that variations in binding affinity are predominantly influenced by steric interactions rather than electrostatic interactions. nih.gov This finding is relevant to this compound, where the steric bulk of the 5-methyl group is a defining structural feature. researchgate.net A QSAR model for isomethadone and its analogs would likely incorporate descriptors that quantify the size and shape of the molecule, particularly around the chiral center at C5.

The development of a robust QSAR model requires a diverse dataset of compounds with known activities. nih.gov For this compound, this would involve synthesizing and testing a series of related compounds with systematic variations in their chemical structures. By correlating these structural changes with their opioid receptor binding affinities, a predictive QSAR model could be developed to guide the design of new, potentially more potent or selective opioid analgesics.

Molecular Docking and Ligand-Receptor Interaction Studies (Theoretical)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgnrfhh.com Theoretical molecular docking studies of this compound with opioid receptors can provide valuable insights into its binding mode and interactions at the atomic level.

Although specific docking studies for this compound were not found, studies on related opioids like methadone and fentanyl have been conducted. plos.orgnih.govmdpi.com These studies reveal that opioid ligands bind within a well-defined pocket of the µ-opioid receptor. nih.govnih.gov It is hypothesized that this compound would also bind in this pocket, with its key functional groups forming specific interactions with the receptor's amino acid residues.

The docking process for this compound would involve positioning the molecule within the receptor's binding site and evaluating the energetic favorability of different poses. plos.org The results would likely show the protonated nitrogen atom forming a crucial ionic interaction with a conserved aspartate residue in the receptor, a common feature for many opioid ligands. nih.gov The two phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Analysis of Binding Site Interactions at a Molecular Level

The interaction of this compound with the opioid receptor binding site is a complex process governed by various non-covalent interactions. These interactions are crucial for the recognition and binding of the ligand, ultimately leading to receptor activation and the observed analgesic effect.

Role of Specific Structural Features in Receptor Recognition

The key structural features of this compound that are critical for receptor recognition include:

The Protonated Amine: The dimethylamino group, which is protonated at physiological pH, forms a strong ionic bond with a negatively charged aspartate residue (Asp147 in the µ-opioid receptor) in the binding pocket. This interaction is a primary anchoring point for most opioid ligands. nih.gov

The Phenyl Rings: The two phenyl groups are essential for high-affinity binding. They engage in hydrophobic and van der Waals interactions with aromatic and aliphatic amino acid residues within a hydrophobic pocket of the receptor. nih.gov

The Carbonyl Group: The ketone group can act as a hydrogen bond acceptor, potentially interacting with polar residues in the binding site. escholarship.org

Enantiomeric Differences in Receptor Binding Characteristics

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacological properties due to their different three-dimensional structures. nih.govbioline.org.br In the case of isomethadone, the (S)-enantiomer is reported to be more potent than the (R)-enantiomer (this compound). wikipedia.org This suggests that the spatial arrangement of the atoms in the (S)-isomer allows for a more favorable interaction with the opioid receptor.

The difference in potency between the enantiomers can be attributed to how they fit into the chiral environment of the receptor's binding site. One enantiomer may be able to achieve a more optimal binding conformation, leading to stronger interactions and greater receptor activation. nih.gov The less active enantiomer, in this case this compound, may experience steric clashes or be unable to form all the necessary interactions for potent agonism. escholarship.org

Conformational Factors Influencing Receptor Interaction

The conformation of a flexible molecule like this compound plays a significant role in its ability to bind to and activate the opioid receptor. researchgate.netfrontiersin.org The molecule can adopt various shapes, but only a specific conformation, often referred to as the "bioactive conformation," is thought to be responsible for its pharmacological activity.

Conformational studies have shown that isomethadone has a more restricted range of motion compared to methadone due to the presence of the 5-methyl group. researchgate.net This restriction may pre-organize the molecule into a conformation that is either more or less favorable for receptor binding. The different conformational preferences of the N-methyl groups in methadone and isomethadone may lead to them interacting with the opiate receptor in different conformations. researchgate.net

Biochemical Transformations and Pathways in Vitro

Enzymatic Demethylation Pathways (e.g., by Cytochrome P450 enzymes)

The primary enzymatic pathway for the metabolism of (5R)-isomethadone is N-demethylation. This process is predominantly carried out by cytochrome P450 enzymes located in the liver microsomes. dss.go.thnih.gov Studies using liver microsomal preparations from rats and guinea pigs have demonstrated the N-demethylation of isomethadone isomers. dss.go.th

Specifically, the S-(-)-isomethadone isomer is demethylated more rapidly than the R-(+)-isomethadone isomer by guinea pig liver supernatant. dss.go.th The N-demethylation of the active opioid metabolite nortilidine (B1222713) to bisnortilidine (B1196192) is catalyzed by CYP3A4, CYP2C19, and CYP2B6, suggesting that these isozymes may also be involved in the demethylation of structurally similar compounds like this compound. nih.gov The complexity of dextromethadone's metabolism by multiple CYP enzymes, including the polymorphic CYP2B6, highlights the potential for significant inter-individual variability in metabolic rates. google.com

The process of N-demethylation involves the removal of a methyl group from the nitrogen atom of the dimethylamino group of this compound. This reaction is a common metabolic pathway for many drugs containing a tertiary amine functional group.

Identification of In Vitro Metabolites and Intermediates

In vitro studies have identified several metabolites and intermediates of isomethadone metabolism. The primary metabolite formed through N-demethylation is the corresponding normethadone analogue. dss.go.th In addition to N-demethylation, N-oxidation has been identified as a minor metabolic pathway for isomethadone isomers. dss.go.th The formation of an N-oxide metabolite has been observed to a greater extent with S-(-)-isomethadone compared to R-(+)-isomethadone in guinea pig and, to a lesser extent, rat liver preparations. dss.go.th

The metabolism of the related compound nortilidine to bisnortilidine through N-demethylation further supports the identification of demethylated metabolites in the biotransformation of compounds with similar structures. nih.gov

Below is an interactive data table summarizing the in vitro metabolites of isomethadone.

Parent CompoundMetabolic ReactionMetaboliteEnzyme System
This compoundN-demethylationNormethadone analogueCytochrome P450
S-(-)-IsomethadoneN-oxidationS-(-)-Isomethadone N-oxideLiver microsomes

Mechanistic Studies of Enzymatic Reactions

Mechanistic studies of the enzymatic reactions involving this compound focus on understanding the enzyme-substrate interactions and the catalytic process. The enzyme-substrate characteristics, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have been determined for the N-monodemethylation of (-)-isomethadone. dss.go.th For instance, with guinea pig liver microsomes, the Km for N-monodemethylation of (-)-isomethadone was found to be 2.5 x 10⁻⁴ M with a Vmax of 43 nmol g⁻¹ liver min⁻¹. dss.go.th

Understanding the mechanism of enzyme catalysis is crucial for drug design and for predicting potential drug-drug interactions. nih.govmdpi.com The inhibition of specific CYP isozymes can lead to altered drug metabolism and potentially adverse effects. For example, bisnortilidine, a metabolite of tilidine, has been shown to be a weak inhibitor of CYP3A4 and CYP2B6, and a strong inhibitor of CYP2D6. nih.gov This highlights the importance of characterizing the inhibitory potential of metabolites.

The following table presents the enzyme-substrate characteristics for the N-monodemethylation of (-)-isomethadone.

SpeciesEnzyme SystemKmVmax
Guinea-pigLiver microsomes (140,000 g)2.5 x 10⁻⁴ M43 nmol g⁻¹ liver min⁻¹

Stereochemical Aspects of In Vitro Metabolic Transformations

The stereochemistry of isomethadone plays a significant role in its metabolic transformations. nih.gov The rate of N-demethylation and N-oxidation differs between the enantiomers of isomethadone. dss.go.th Specifically, S-(—)-isomethadone is N-demethylated more rapidly than its R-(+)-isomer in guinea pig liver preparations. dss.go.th Conversely, more N-oxide is formed from S-(—)-isomethadone than from R-(+)-isomethadone. dss.go.th

This stereoselectivity is a result of the specific interactions between the chiral drug molecule and the active site of the metabolizing enzymes. nih.gov The differing metabolic rates of the enantiomers can lead to different pharmacokinetic and pharmacodynamic profiles. The absolute configuration of related compounds, such as erythro-5-methylmethadone, has been determined to be (5S,6S), and its enantiomers exhibit different potencies as opioid agonists, suggesting that opioid receptors also have distinct stereochemical requirements. nih.gov

The differential metabolism of stereoisomers underscores the importance of studying the in vitro biotransformation of individual enantiomers to fully understand their pharmacological and toxicological properties.

Advanced Spectroscopic and Chemical Techniques for Structural Elucidation

Integrated Spectroscopic Approaches for Unknown Structure Identification

The elucidation of a chemical structure, particularly for a novel or uncharacterized compound, is akin to solving a complex puzzle. grinnell.edu Modern analytical chemistry employs a synergistic approach, integrating various spectroscopic techniques to piece together the molecular architecture. grinnell.edu While one-dimensional Nuclear Magnetic Resonance (NMR) provides foundational information, complex molecules often exhibit overlapping signals that obscure a clear interpretation. grinnell.edu Two-dimensional (2D) NMR techniques, in conjunction with high-resolution mass spectrometry, offer a powerful solution to this challenge. grinnell.educore.ac.uk

Multi-dimensional NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed insights into connectivity and spatial arrangement. grinnell.educore.ac.uk These experiments generate correlation maps between different nuclei, revealing relationships that are not apparent in one-dimensional spectra. princeton.eduua.es

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). grinnell.eduprinceton.edu By revealing which protons are neighbors in a spin system, COSY helps to trace out molecular fragments. grinnell.eduu-tokyo.ac.jp

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.eduu-tokyo.ac.jp It shows correlations between all protons within a coupling network, which is particularly useful for identifying amino acid spin systems in peptides or other extended proton networks. u-tokyo.ac.jp

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique, along with its counterpart NOESY, provides information about protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduua.es These through-space correlations are critical for determining the relative stereochemistry and conformation of a molecule. grinnell.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons. princeton.edulibretexts.org This is invaluable for assigning carbon signals and confirming which protons are bonded to which carbons. grinnell.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is an exceptionally powerful tool that reveals long-range couplings between protons and carbons, typically over two to four bonds. princeton.edulibretexts.org These correlations are crucial for assembling the molecular skeleton by connecting different fragments, including identifying connections to quaternary carbons and across heteroatoms. core.ac.uklibretexts.org

The integrated application of these techniques allows for the systematic assembly of the molecular structure of a compound like (5R)-Isomethadone, from identifying individual spin systems to connecting them into the final, complete structure.

Table 1: Overview of Multi-dimensional NMR Techniques

Technique Correlation Type Information Provided
COSY ¹H-¹H (through-bond) Identifies J-coupled protons (2-3 bonds). grinnell.eduprinceton.edu
TOCSY ¹H-¹H (through-bond) Correlates all protons within a spin system. princeton.eduu-tokyo.ac.jp
ROESY/NOESY ¹H-¹H (through-space) Identifies protons that are spatially proximate (up to ~5 Å). grinnell.eduprinceton.edu
HMQC/HSQC ¹H-¹³C (one-bond) Connects protons to their directly attached carbons. princeton.edulibretexts.org

| HMBC | ¹H-¹³C (long-range) | Shows correlations between protons and carbons over 2-4 bonds. princeton.edulibretexts.org |

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound. researchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), often to four or more decimal places. researchgate.netinnovareacademics.in This high accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments. thermofisher.comnih.gov

For a compound like this compound (C₂₁H₂₇NO), HRMS can confirm this exact molecular formula, distinguishing it from other potential compounds with the same nominal mass. sciex.comlgcstandards.com Furthermore, the fragmentation patterns observed in tandem HRMS (HRMS/MS) experiments provide valuable structural information. thermofisher.com By analyzing the exact masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule, which complements the connectivity data obtained from NMR spectroscopy. thermofisher.comnih.gov Proposed fragmentation pathways for related compounds like methadone can help in interpreting the spectra of its isomers. researchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) is a particularly powerful tool for analyzing complex mixtures and identifying unknown compounds. mdpi.comnih.gov

Table 2: HRMS Data for Isomethadone

Parameter Value Reference
Molecular Formula C₂₁H₂₇NO sciex.comnih.gov
Exact Mass 309.2093 lgcstandards.com

| Molecular Weight | 309.45 | nih.gov |

Chemical Derivatization for Enhanced Spectroscopic Analysis

Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) or to facilitate structural elucidation. jfda-online.comresearchgate.net This can involve converting functional groups to make the molecule more volatile, improve its chromatographic behavior, or enhance its ionization efficiency in mass spectrometry. jfda-online.comnih.gov

For spectroscopic analysis, derivatization can be used to:

Introduce specific functional groups: For example, creating fluoroacyl derivatives of alcohols or amines can significantly increase the sensitivity of detection in negative ion chemical ionization (NICI) GC-MS. jfda-online.com

Generate predictable mass shifts: Derivatizing specific functional groups, such as hydroxyl or carboxyl groups, results in a known mass increase that can be detected by mass spectrometry. nih.gov This can help to identify the number and type of functional groups present in a molecule. nih.gov

Aid in stereochemical determination: The use of chiral derivatizing agents can create diastereomers from enantiomers. These diastereomers often have different spectroscopic properties (e.g., different chemical shifts in NMR), which allows for the differentiation and assignment of stereoisomers. core.ac.uknih.gov

While specific derivatization strategies for this compound are not extensively detailed in the provided search results, the general principles are applicable. For instance, its ketone and tertiary amine functionalities could be targeted for derivatization to enhance analytical performance or to assist in resolving stereoisomeric relationships.

Application of Spectroscopic Data for Elucidating Stereoisomeric Relationships

Determining the absolute and relative stereochemistry of chiral centers is a significant challenge in structural elucidation. core.ac.uk For this compound, which has a chiral center at the C5 position, spectroscopic techniques are vital for confirming its configuration. google.com

NMR Spectroscopy: Through-space NMR experiments like NOESY and ROESY are paramount for determining relative stereochemistry. grinnell.educore.ac.uk The intensity of the observed cross-peaks is related to the distance between protons, allowing for the construction of a 3D model of the molecule. grinnell.edu Furthermore, the use of chiral derivatizing agents can lead to the formation of diastereomers with distinct NMR spectra, which can be used to deduce the stereochemistry of the original molecule. core.ac.uknih.gov

Mass Spectrometry: While mass spectrometry is not inherently a chiral technique, it can be used to distinguish between stereoisomers, particularly when coupled with a chiral separation method like chiral chromatography. nih.gov Moreover, the fragmentation patterns of diastereomers can sometimes differ, providing clues to their stereochemical relationship. nih.gov

The stereochemistry of isomethadone is known to influence its biological activity. reddit.com For example, l-(S)-Isomethadone is reported to be significantly more active than its d-(R) antipode. reddit.com This underscores the importance of accurately determining the stereochemistry, for which a combination of advanced spectroscopic methods is indispensable.

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) using pathway analysis tools (e.g., Ingenuity IPA). Validate hub targets (e.g., µ-opioid receptor isoforms) via CRISPR knockouts and functional assays. Use heatmaps to visualize co-regulated pathways in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.